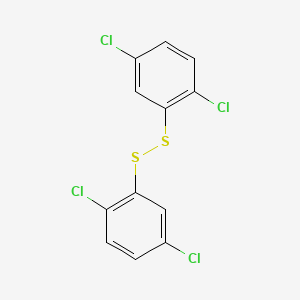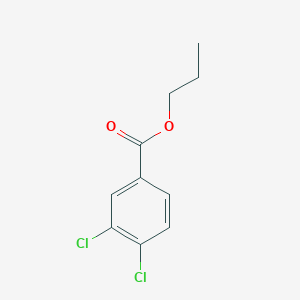
Propyl 3,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3,4-dichlorobenzoate is an organic compound with the chemical formula C10H10Cl2O2. It is an ester derived from 3,4-dichlorobenzoic acid and propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 3,4-dichlorobenzoate can be synthesized through the esterification of 3,4-dichlorobenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,4-dichlorobenzoic acid and propanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3,4-dichlorobenzoic acid and propanol.
Reduction: Propyl 3,4-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing 3,4-dichlorobenzoic acid and propanol. The 3,4-dichlorobenzoic acid can then interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4-dichlorobenzoate: An ester with a similar structure but with a methyl group instead of a propyl group.
Ethyl 3,4-dichlorobenzoate: Another ester with an ethyl group.
Butyl 3,4-dichlorobenzoate: An ester with a butyl group.
Uniqueness
Propyl 3,4-dichlorobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The propyl group provides distinct solubility and reactivity characteristics compared to its methyl, ethyl, and butyl counterparts.
Propriétés
Numéro CAS |
6282-48-0 |
|---|---|
Formule moléculaire |
C10H10Cl2O2 |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
propyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3 |
Clé InChI |
KVMGYBASZGWQTN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
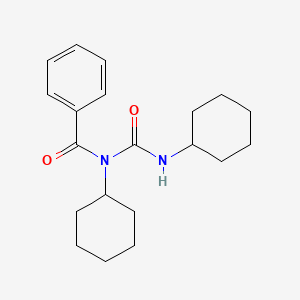

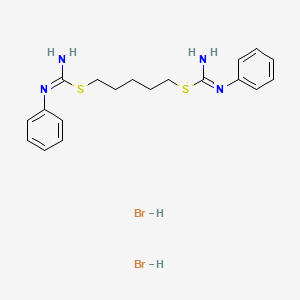
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
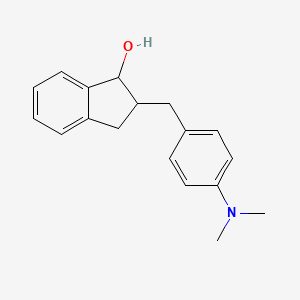

![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
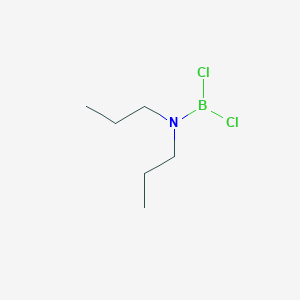
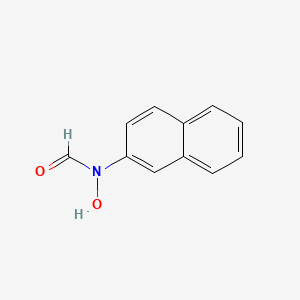
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
